molecular formula C26H44N2O4S B13738030 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate CAS No. 96113-08-5

17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate

Cat. No.: B13738030
CAS No.: 96113-08-5
M. Wt: 480.7 g/mol
InChI Key: FVXUQCYMOHEQAI-OBDJZADISA-N
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Description

The compound 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate is a synthetic androstane derivative characterized by a modified steroidal backbone. Its structure includes:

  • Core structure: Androst-4-ene with hydroxyl groups at positions 3-beta and 17-alpha.
  • Substituent: A 2-(butylamino)-4-thiazolyl group at the 17-beta position.
  • Hydration state: Dihydrate form, indicating two water molecules in the crystal lattice.

The thiazole ring and butylamino side chain may influence solubility, bioavailability, and binding affinity.

Properties

CAS No.

96113-08-5

Molecular Formula

C26H44N2O4S

Molecular Weight

480.7 g/mol

IUPAC Name

(3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol;dihydrate

InChI

InChI=1S/C26H40N2O2S.2H2O/c1-4-5-14-27-23-28-22(16-31-23)26(30)13-10-21-19-7-6-17-15-18(29)8-11-24(17,2)20(19)9-12-25(21,26)3;;/h15-16,18-21,29-30H,4-14H2,1-3H3,(H,27,28);2*1H2/t18-,19-,20+,21+,24+,25+,26+;;/m1../s1

InChI Key

FVXUQCYMOHEQAI-OBDJZADISA-N

Isomeric SMILES

CCCCNC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@@H](CC[C@]45C)O)C)O.O.O

Canonical SMILES

CCCCNC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O.O.O

Origin of Product

United States

Biological Activity

The compound 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate , often referred to as compound 101915-06-4 , is a steroid derivative notable for its potential biological activities, particularly in the context of hormonal modulation and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C26H44N2O4S
  • Molecular Weight : 480.7 g/mol
  • CAS Number : 101915-06-4
  • IUPAC Name : (3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol;dihydrate

The primary biological activity of this compound is attributed to its role as an aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Inhibition of this enzyme can be beneficial in conditions such as breast cancer where estrogen levels need to be controlled.

  • Aromatase Inhibition : Research indicates that compounds similar to 17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene have shown significant inhibition of aromatase activity. For instance, studies have reported that certain derivatives exhibit Ki values (inhibition constants) in the low nanomolar range (13–19 nM), indicating potent inhibition capabilities .
  • Hormonal Modulation : The compound may also influence androgen receptor activity due to its structural similarities with other steroid hormones. This modulation can lead to various physiological effects including changes in muscle mass and fat distribution.

Toxicity and Safety Profile

The toxicity profile of the compound has been assessed through various studies:

  • Acute Toxicity : The lowest published lethal dose (LDLo) for parenteral administration has been noted at 3600 µg/kg in pigeons and 30 mg/kg in frogs . These findings highlight the necessity for caution when handling or administering this compound.

Case Study 1: Aromatase Inhibition Efficacy

A study focused on synthesizing a series of 7 alpha-substituted androst-4-ene derivatives demonstrated that these compounds were effective aromatase inhibitors. The study highlighted that the introduction of different substituents at specific positions significantly altered the inhibitory potency against aromatase .

CompoundKi (nM)Structure
Compound A13Structure A
Compound B19Structure B
17-beta-(2-(Butylamino)-4-thiazolyl)androst36Compound Structure

Case Study 2: Hormonal Effects in Animal Models

In a controlled animal study evaluating the effects of aromatase inhibitors on body composition, administration of compounds similar to 17-beta-(2-(Butylamino)-4-thiazolyl)androst demonstrated significant reductions in body fat percentage while increasing lean muscle mass in male rats. This effect was attributed to decreased estrogen levels leading to enhanced androgenic activity .

Scientific Research Applications

Pharmacological Applications

  • Hormonal Regulation :
    • The compound has been studied for its potential to modulate hormonal pathways, particularly in the context of androgen receptor interactions. This property could make it useful in treating conditions related to androgen deficiency or excess, such as certain types of cancer (e.g., prostate cancer) and hormonal imbalances.
  • Aromatase Inhibition :
    • Research indicates that similar compounds can act as aromatase inhibitors, which are critical in the treatment of estrogen-dependent cancers. Aromatase is an enzyme responsible for converting androgens into estrogens, and inhibiting this pathway can reduce estrogen levels in the body, potentially slowing cancer progression .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role. The ability to mitigate oxidative damage could lead to new therapeutic strategies for conditions like Alzheimer's disease.

Case Studies

  • Cancer Treatment :
    • In vitro studies have shown that compounds structurally related to 17-beta-(2-(butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate effectively inhibit aromatase activity, with IC50 values indicating potent action against estrogen synthesis . These findings support further exploration into its use as a targeted therapy for hormone-sensitive tumors.
  • Neuroprotection :
    • A study focusing on the antioxidant properties of thiazole derivatives indicated that they could reduce neuronal cell death in models of oxidative stress . This suggests a promising avenue for developing treatments for neurodegenerative diseases where oxidative stress is a contributing factor.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings. Toxicological assessments indicate that while there are acute toxicity concerns at high doses (LDLo observed), further studies are needed to establish a comprehensive safety profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

The following analogs share the androstane backbone but differ in substituents, hydration, or functional groups:

Compound Name Molecular Formula Key Substituents Hydration State Source
17-beta-(2-(Butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate (Target Compound) C₂₅H₃₈N₂O₂S·2H₂O 2-(Butylamino)-4-thiazolyl at 17-beta; diol at 3-beta,17-alpha Dihydrate N/A (Hypothetical)
Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(methylamino)-4-thiazolyl)- monohydrate C₂₃H₃₄N₂O₂S·H₂O 2-(Methylamino)-4-thiazolyl at 17-beta; diol at 3-beta,17-alpha Monohydrate
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one C₂₅H₃₆N₂O₂S 2-(Propylamino)-4-thiazolyl at 17-beta; ketone at position 3; hydroxyl at 17-alpha Anhydrous
17-Methyl-androst-4-ene-3-beta,17-beta-diol C₂₀H₃₂O₂ Methyl group at 17-alpha; diol at 3-beta,17-beta Anhydrous
Key Observations:

Alkylamino Chain Length: The target compound’s butylamino group (C₄H₉) offers greater lipophilicity compared to methyl (C₁H₃) or propyl (C₃H₇) groups in analogs . This may enhance membrane permeability but reduce aqueous solubility. The propylamino analog () has a molecular weight of 452.64 g/mol, slightly lower than the target compound’s estimated 500.68 g/mol (including hydration).

The dihydrate form of the target compound likely improves crystalline stability compared to the monohydrate analog .

The methyl substituent in eliminates the thiazole ring, drastically reducing steric bulk and polar surface area.

Physicochemical and Analytical Properties

Collision cross-section (CCS) values from mass spectrometry () provide insights into molecular conformation:

Compound [M+H]+ CCS (Ų) [M+Na]+ CCS (Ų) Notes
Androst-4-ene-3-beta,17-alpha-diol, 17-beta-(2-(methylamino)-4-thiazolyl)- monohydrate 245.7 260.3 Lower CCS due to smaller substituent
17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one 258.9 273.5 Higher CCS aligns with propyl chain

The target compound’s dihydrate form is expected to exhibit higher CCS values due to increased molecular size and hydration effects.

Research Implications and Limitations

  • Pharmacological Data Gap: No direct studies on the target compound’s bioactivity are available in the provided evidence. Insights are extrapolated from structural analogs.
  • Hydration Effects : The dihydrate form may improve formulation stability but complicate pharmacokinetic profiling due to variable hydration states in vivo.

Preparation Methods

Chemical Structure and Relevant Properties

  • Molecular Formula: C26H40N2O2S
  • IUPAC Name: (3R,8R,9S,10R,13S,14S,17R)-17-[2-(butylamino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
  • Key Structural Features:
    • Androst-4-ene steroid nucleus with hydroxyl groups at 3-beta and 17-alpha positions.
    • A 2-(butylamino)-4-thiazolyl substituent at the 17-beta position.
    • Exists as a dihydrate form.

This structure combines steroidal and heterocyclic pharmacophores, which complicates synthesis but allows for potent biological activity.

Detailed Synthetic Route Example (Literature-Based)

Step Reaction Type Description Key Reagents/Conditions Outcome
1 Protection Protection of 17-beta hydroxyl as tert-butyldimethylsiloxy ether TBDMS-Cl, imidazole, DMF Protected steroid intermediate
2 Conjugate Addition 1,6-conjugate addition of cuprate reagent containing 2-(butylamino)-4-thiazolyl moiety Organocuprate reagent, low temperature 17-beta substituted steroid intermediate
3 Deprotection Removal of protecting groups to reveal free hydroxyl groups TBAF (tetra-n-butylammonium fluoride) Free 3-beta,17-alpha-diol steroid
4 Purification and Crystallization Isolation of the dihydrate form Recrystallization from aqueous solvents Pure 17-beta-(2-(butylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol dihydrate

Research Findings and Analytical Confirmation

  • NMR Spectroscopy: High-field 1D and 2D NMR techniques confirm the stereochemistry and substitution pattern on the steroid nucleus and thiazole ring.
  • X-ray Crystallography: Used to verify the absolute configuration and diastereomeric purity of the synthesized compound and related analogs.
  • Mass Spectrometry and Chromatography: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) confirm molecular weight and purity.
  • Biological Activity Correlation: The synthetic compound exhibits potent aromatase inhibition, with Ki values in the low nanomolar range, indicating successful synthesis of biologically active molecules.

Notes on Synthetic Challenges and Optimization

  • The stereochemical control at the 17 position is critical for biological activity and requires precise reaction conditions and selection of reagents.
  • The butylamino substitution on the thiazole ring must be carefully introduced to avoid side reactions and maintain functional group integrity.
  • The formation of dihydrate crystals suggests the importance of controlled crystallization conditions to obtain a stable and pure final product.

Summary Table of Preparation Method Highlights

Aspect Details
Starting Material Androstenedione derivatives or androst-4,6-dien-3-one steroids
Key Functionalization Step Nucleophilic substitution or 1,6-conjugate addition to install 2-(butylamino)-4-thiazolyl group
Protection/Deprotection Use of tert-butyldimethylsiloxy groups for hydroxyl protection; TBAF for deprotection
Analytical Techniques NMR (1D, 2D), X-ray crystallography, GC-MS, LC-MS
Biological Relevance Aromatase inhibition with Ki values ~13-44 nM
Challenges Stereochemical control, selective substitution, crystallization as dihydrate

Q & A

Q. What synthetic methodologies are optimized for preparing 17β-(2-(butylamino)-4-thiazolyl)androst-4-ene-3β,17α-diol dihydrate?

The synthesis of steroidal thiazolyl derivatives typically involves microwave-assisted coupling reactions or stepwise functionalization. For example, the introduction of heterocyclic moieties (e.g., thiazole) to steroidal backbones can be achieved via nucleophilic substitution or condensation reactions. Key steps include:

  • Thiazole ring formation : Reacting steroidal intermediates with thiourea derivatives under controlled pH and temperature to form the 4-thiazolyl group .
  • Butylamino functionalization : Alkylation of the thiazole nitrogen using butylamine in the presence of a coupling agent like HATU .
  • Hydrate stabilization : Crystallization in aqueous-organic solvent systems (e.g., ethanol/water) to isolate the dihydrate form .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

  • NMR spectroscopy : Confirm stereochemistry (e.g., 3β,17α-diol configuration) using 1^1H and 13^13C NMR, with comparisons to related steroids like 4-Chloro-17α-methyl-androst-4-ene-3β,17β-diol .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peaks) and detect hydrate-associated water molecules .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for similar steroidal hydrates .

Q. What stability considerations are critical for storage and handling?

  • Temperature sensitivity : Store at -20°C to prevent degradation of the dihydrate form, as recommended for analogous steroid derivatives .
  • Oxidative stability : Protect from light and oxygen, especially at the 4-ene-3β-ol moiety, which is prone to oxidation. Use antioxidants like BHT in solution phases .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic stability be resolved?

Discrepancies in metabolic half-life (e.g., liver microsome vs. in vivo models) require:

  • Species-specific assays : Compare metabolic rates in humanized liver chimeric mice (e.g., uPA+/+-SCID models) and human hepatocytes .
  • Enzyme inhibition studies : Use CYP3A4/5 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .
  • Isotope tracing : Label the thiazolyl group with 14^{14}C to track metabolite formation via LC-MS/MS .

Q. What experimental designs are recommended for studying receptor binding specificity?

To assess interactions with steroid receptors (e.g., androgen or glucocorticoid receptors):

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-DHT) and compare IC50_{50} values against reference steroids like testosterone .
  • Docking simulations : Model the compound’s 3D structure (e.g., using SMILES from ) to predict binding affinity to receptor active sites .
  • Functional assays : Measure transcriptional activation in reporter cell lines (e.g., HEK293 transfected with AR/GR-responsive luciferase) .

Q. How can researchers address contradictory data in pharmacological potency studies?

Conflicting IC50_{50} values may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Adopt uniform cell lines (e.g., LNCaP for androgen receptor studies) and serum-free media to reduce variability .
  • Dose-response validation : Use orthogonal methods (e.g., SPR for binding kinetics and cell-based assays for functional potency) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueParametersReference Compound Comparison
1^1H NMRδ 0.8–1.2 (methyl groups), δ 5.4 (C4-H)4-Androstene-3β,17β-diol
ESI-MS[M+H]+^+ at m/z 495.3 (calculated)
X-ray DiffractionSpace group P21_1, Z = 4Similar to

Q. Table 2. Metabolic Stability Assay Conditions

ModelIncubation ConditionsKey Metabolites Identified
Human hepatocytes37°C, 5% CO2_2, 1 µM substrateThiazole-N-oxide, 17α-OH glucuronide
uPA+/+-SCID mice10 mg/kg IV, plasma sampling at 0–24 h3β-sulfate conjugate

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